
Ethyl2-(aminomethyl)-5-bromofuran-3-carboxylatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(aminomethyl)-5-bromofuran-3-carboxylate hydrochloride is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of an ethyl ester group, an aminomethyl group, and a bromine atom attached to a furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(aminomethyl)-5-bromofuran-3-carboxylate hydrochloride typically involves the following steps:
Bromination: The furan ring is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Aminomethylation: The brominated furan is then subjected to aminomethylation using formaldehyde and a primary amine, such as methylamine, in the presence of a catalyst.
Esterification: The resulting aminomethylated furan is esterified with ethanol and a suitable acid catalyst to form the ethyl ester.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ethyl 2-(aminomethyl)-5-bromofuran-3-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl 2-(aminomethyl)-5-bromofuran-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The furan ring can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted furan derivatives.
Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Formation of tetrahydrofuran derivatives.
Hydrolysis: Formation of 2-(aminomethyl)-5-bromofuran-3-carboxylic acid.
科学的研究の応用
Ethyl 2-(aminomethyl)-5-bromofuran-3-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ethyl 2-(aminomethyl)-5-bromofuran-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Ethyl 2-(aminomethyl)-5-bromofuran-3-carboxylate hydrochloride can be compared with other similar compounds such as:
Ethyl 2-(aminomethyl)-5-chlorofuran-3-carboxylate hydrochloride: Similar structure but with a chlorine atom instead of bromine.
Ethyl 2-(aminomethyl)-5-iodofuran-3-carboxylate hydrochloride: Similar structure but with an iodine atom instead of bromine.
Ethyl 2-(aminomethyl)-5-fluorofuran-3-carboxylate hydrochloride: Similar structure but with a fluorine atom instead of bromine.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the different halogen atoms.
特性
分子式 |
C8H11BrClNO3 |
|---|---|
分子量 |
284.53 g/mol |
IUPAC名 |
ethyl 2-(aminomethyl)-5-bromofuran-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H10BrNO3.ClH/c1-2-12-8(11)5-3-7(9)13-6(5)4-10;/h3H,2,4,10H2,1H3;1H |
InChIキー |
ZFDFXNAJYPGIRT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(OC(=C1)Br)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



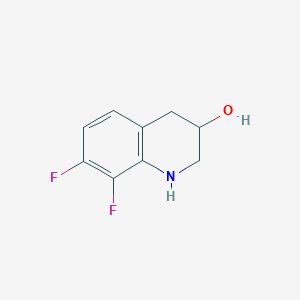
![4-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydro-1-methyl-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B13452310.png)
![2-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate hydrochloride](/img/structure/B13452317.png)
![Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide](/img/structure/B13452318.png)
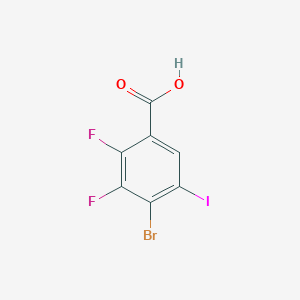
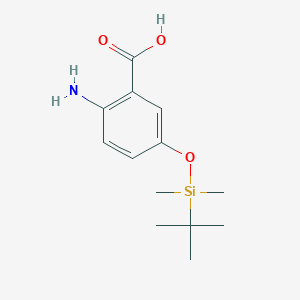
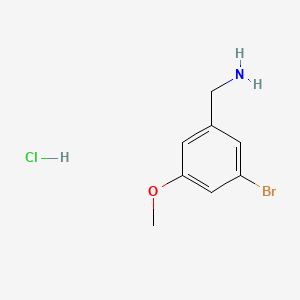
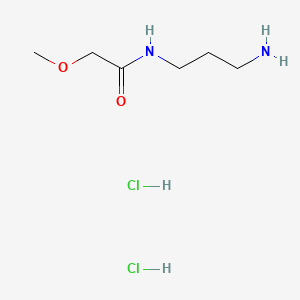
![[Cyclopropyl(4-fluorophenyl)imino-lambda6-sulfanyl]one](/img/structure/B13452354.png)

![3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B13452366.png)
![Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate](/img/structure/B13452374.png)

